3-Bromo-N-(4-bromophenyl)propanamide
Description
Significance of Halogenated Amide Derivatives in Synthetic Chemistry
Halogenated amide derivatives are a class of organic compounds that have garnered significant attention in synthetic chemistry due to their versatile reactivity. The presence of a halogen atom, such as bromine, introduces a reactive site into the molecule, making it a valuable precursor for a variety of chemical transformations. nih.govwikipedia.org These derivatives serve as key building blocks for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized organic structures. nih.gov
The carbon-halogen bond can participate in numerous reactions, such as nucleophilic substitutions, elimination reactions, and transition metal-catalyzed cross-coupling reactions. nih.govwikipedia.org For instance, α-haloamides are widely employed as electrophiles in C-C bond-forming reactions, which are fundamental processes in the construction of molecular frameworks. nih.gov The ability to introduce various functional groups by replacing the halogen atom provides a powerful tool for chemists to design and create new molecules with desired properties. wikipedia.org Furthermore, the introduction of halogens can modulate the electronic properties and lipophilicity of a molecule, which is a critical consideration in areas like medicinal chemistry. nih.gov
Overview of Propanamide Scaffolds in Molecular Design
The propanamide scaffold, characterized by a three-carbon chain attached to an amide group, is a common structural motif in a multitude of organic molecules. Amide bonds themselves are fundamental to the structure of peptides and proteins and are a cornerstone of medicinal chemistry. nih.gov The propanamide framework provides a flexible yet stable backbone that can be readily functionalized to create diverse chemical libraries for drug discovery and materials science.
Researchers have utilized the propanamide structure in the development of various biologically active compounds. For example, derivatives of aryl propionamide (B166681) have been investigated for their potential as selective androgen receptor modulators (SARMs). mdpi.comnih.gov The versatility of the propanamide scaffold allows for systematic modifications to explore structure-activity relationships, a crucial aspect of rational drug design.
Current State of Research on N-(Bromophenyl)propanamides and Related Analogues
Research into N-(bromophenyl)propanamides and their analogs has revealed a range of potential applications. The presence of a bromophenyl group can significantly influence the biological activity and physical properties of the molecule. For instance, compounds containing the N-(4-bromophenyl) moiety have been explored in various contexts. nih.govsigmaaldrich.com
Recent studies have focused on the synthesis and characterization of related structures, such as thiophene-based N-phenyl amides, for their potential in materials chemistry and pharmaceuticals. mdpi.com The bromo functionality on the phenyl ring is a particularly useful handle for further chemical modifications, including Suzuki cross-coupling reactions, which allow for the introduction of a wide variety of substituents. nih.gov The investigation of these analogs provides valuable insights into how structural modifications can tune the properties of the parent molecule.
Rationale for Investigating 3-Bromo-N-(4-bromophenyl)propanamide
The specific structure of this compound presents a compelling case for detailed investigation. This compound uniquely combines three key functional elements: a terminal bromine atom on the propanamide chain, a stable amide linkage, and a bromine atom on the phenyl ring. This dual halogenation offers multiple reactive sites for synthetic transformations.
The bromine on the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position. Simultaneously, the bromine on the aromatic ring is a prime candidate for transition metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a potentially valuable intermediate for the synthesis of a diverse range of complex molecules. The systematic study of its reactivity can lead to the development of new synthetic methodologies and the creation of novel compounds with potentially interesting biological or material properties.
Scope and Objectives of the Research
The primary objective of research into this compound is to fully characterize its chemical properties and explore its synthetic utility. This involves:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and thoroughly characterizing its structure using modern spectroscopic and analytical techniques.
Reactivity Studies: Investigating the differential reactivity of the two bromine atoms present in the molecule under various reaction conditions. This includes exploring a range of nucleophilic substitution reactions at the 3-position of the propanamide chain and palladium-catalyzed cross-coupling reactions at the 4-position of the phenyl ring.
Derivative Synthesis: Utilizing the established reactivity to synthesize a library of derivatives with diverse functional groups. This will allow for a systematic exploration of how structural modifications impact the molecule's properties.
Exploration of Potential Applications: While direct therapeutic applications are outside the current scope, the synthesized derivatives can be evaluated for their potential in areas such as materials science (e.g., as components of polymers or functional materials) or as scaffolds for further elaboration in medicinal chemistry.
The data gathered from these investigations will contribute to a deeper understanding of the chemistry of bifunctional halogenated amides and expand the toolbox available to synthetic organic chemists.
Compound Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₉Br₂NO | 306.985 |
| N-(4-bromophenyl)propionamide | C₉H₁₀BrNO | 228.09 |
| 3-Bromo-N-phenylpropanamide | C₉H₁₀BrNO | 228.09 |
| Brorphine | C₂₀H₂₂BrN₃O | 400.32 |
| 4-Bromo-N-phenylbenzamide | C₁₃H₁₀BrNO | 290.13 |
| 3-(4-bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine | C₁₆H₁₉BrN₂ | 319.24 |
| 3-Bromo-N-(4-bromo-2-chlorophenyl)propanamide | C₉H₈Br₂ClNO | 341.427 |
| 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | C₁₅H₁₄BrNO₂S | 368.25 |
| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | C₁₂H₉Br₂NS | 375.09 |
| 4-Bromo-N-phenylbenzamidoxime | C₁₃H₁₁BrN₂O | 291.15 |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-(4-bromophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUGLAQIZREBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997937 | |
| Record name | 3-Bromo-N-(4-bromophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-10-1 | |
| Record name | NSC98134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-N-(4-bromophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo N 4 Bromophenyl Propanamide
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-Bromo-N-(4-bromophenyl)propanamide, two primary disconnection points are logically identified: the amide bond and the carbon-bromine (C-Br) bond on the propanamide chain.
Amide Bond Disconnection (Route A): The most conventional approach involves disconnecting the amide C-N bond. This bond is typically formed in the final steps of a synthesis. This disconnection leads to two precursor molecules: 4-bromoaniline (B143363) and a derivative of 3-bromopropanoic acid, such as 3-bromopropanoyl chloride or 3-bromopropanoic acid itself. This is a classic example of forming an amide from an amine and a carboxylic acid derivative.
C-Br Bond Disconnection (Route B): An alternative disconnection breaks the C-Br bond at the 3-position of the propanamide moiety. This strategy starts with a pre-formed amide, N-(4-bromophenyl)propanamide, which is then subjected to a selective bromination reaction. This approach relies on the ability to selectively functionalize the aliphatic side chain without affecting the existing brominated aromatic ring.
These two disconnections form the basis for the primary synthetic strategies discussed below.
Direct Synthesis Routes from Precursors
The formation of an amide bond from an amine and a carboxylic acid derivative is one of the most fundamental transformations in organic synthesis. The most direct method for synthesizing this compound is the acylation of 4-bromoaniline with an activated derivative of 3-bromopropanoic acid. fishersci.co.uk
A common and effective method is the Schotten-Baumann reaction, which utilizes an acyl chloride as the activated species. fishersci.co.ukkhanacademy.org In this procedure, 3-bromopropanoyl chloride is reacted with 4-bromoaniline. The reaction is typically carried out in an aprotic solvent and in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.co.uk
Alternatively, 3-bromopropanoic acid can be coupled directly with 4-bromoaniline using a varietyof coupling reagents developed for peptide synthesis. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide with high yields. fishersci.co.uk
Table 1: Comparison of Amide Coupling Strategies
| Method | Activating Agent | Key Reagents | Byproduct |
|---|---|---|---|
| Schotten-Baumann | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-Bromopropanoic acid, 4-bromoaniline, Base (e.g., Pyridine) | HCl, SO₂ |
| Carbodiimide Coupling | EDC or DCC | 3-Bromopropanoic acid, 4-bromoaniline, Additive (e.g., HOBt) | Urea derivative |
This synthetic route begins with the synthesis of N-(4-bromophenyl)propanamide, which can be readily prepared by reacting 4-bromoaniline with propanoyl chloride. The key step is the subsequent selective bromination of the aliphatic chain. The challenge lies in introducing a bromine atom at the C-3 position (the β-position) of the propanamide side chain while leaving the two aromatic C-H bonds and the C-2 (α-position) C-H bonds untouched.
Various reagents and conditions can be employed for such aliphatic C-H bromination. Traditional methods might involve radical bromination using N-bromosuccinimide (NBS) with a radical initiator. More modern and selective methods utilize visible-light photoredox catalysis. researchgate.net For instance, the use of N-bromoamide reagents in the presence of visible light can facilitate site-selective C-H bromination of unactivated aliphatic bonds. researchgate.net The selectivity of these reactions can often be controlled by the steric and electronic properties of the catalyst and the brominating agent. Another approach involves using bromine in a suitable solvent like acetic acid, which can promote electrophilic substitution on activated substrates, although careful control is needed to prevent aromatic bromination. mdpi.com
Purification Techniques and Yield Optimization
The purification of this compound is crucial to obtain a product of high purity. Standard laboratory techniques are typically employed.
Precipitation and Filtration : After the reaction is complete, the crude product often precipitates from the reaction mixture upon the addition of water. This solid can then be collected by filtration and washed with water to remove water-soluble impurities and salts. nih.gov
Recrystallization : To achieve higher purity, the crude product can be recrystallized from a suitable solvent, such as ethyl acetate. nih.gov This process involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor.
Column Chromatography : For very high purity or when dealing with difficult-to-separate byproducts, column chromatography is a valuable technique. A silica (B1680970) gel stationary phase with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the desired amide from other components of the reaction mixture.
Yield optimization is a key consideration in the synthesis of this compound. Factors that can be adjusted to maximize the yield include:
Reaction Time and Temperature : Optimizing these parameters can ensure the reaction goes to completion without significant decomposition of reactants or products.
Stoichiometry of Reactants : Using a slight excess of one of the reactants, typically the more volatile or less expensive one, can drive the reaction to completion.
Choice of Base and Solvent : The nature of the base and the polarity of the solvent can significantly impact the reaction rate and yield.
Table 2: Hypothetical Yield Optimization for the Synthesis of this compound This table presents a hypothetical optimization study based on general principles of amide synthesis.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (1.1) | Dichloromethane (B109758) | 25 | 12 | 85 |
| 2 | Pyridine (1.1) | Tetrahydrofuran (B95107) | 25 | 12 | 82 |
| 3 | Triethylamine (1.5) | Dichloromethane | 25 | 8 | 92 |
Green Chemistry Considerations in Synthetic Route Development
The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. bohrium.com For the synthesis of this compound, several green strategies can be considered.
Use of Greener Solvents : Traditional solvents like dichloromethane are effective but pose environmental and health risks. The use of more benign alternatives is a key green chemistry goal. Research has shown that bio-based solvents like Cyrene™ can be effective for amide synthesis from acid chlorides and amines. organic-chemistry.org
Catalytic vs. Stoichiometric Reagents : Employing catalytic amounts of reagents, such as boric acid, is preferable to using stoichiometric amounts of activating agents like dicyclohexylcarbodiimide (DCC), which generate significant waste. sciepub.comnih.gov
Atom Economy : The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The direct amidation of a carboxylic acid and an amine, which produces only water as a byproduct, has a higher atom economy than the reaction of an acyl chloride with an amine, which produces a salt byproduct.
Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Visible-light-induced catalysis is an example of a more energy-efficient approach. rsc.org
Solvent-Free Synthesis : In some cases, amide synthesis can be performed under solvent-free conditions by simply heating a mixture of the carboxylic acid and amine with a catalyst, which significantly reduces waste. bohrium.com
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The proton NMR (¹H NMR) spectrum of 3-Bromo-N-(4-bromophenyl)propanamide is predicted to show distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups.
The aromatic protons on the 4-bromophenyl ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amide group (H-2' and H-6') would be deshielded compared to the protons ortho to the bromine atom (H-3' and H-5'). The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The aliphatic protons of the propanamide chain will present as two triplets due to spin-spin coupling with their neighbors. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to be the most downfield of the aliphatic signals due to the strong deshielding effect of the bromine.
Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on predicted values and analysis of similar compounds, as direct experimental data is not publicly available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 8.0 - 9.5 | broad singlet (br s) | - |
| H-2', H-6' | ~7.55 | doublet (d) | ~8.5 |
| H-3', H-5' | ~7.45 | doublet (d) | ~8.5 |
| H-3 (-CH₂Br) | 3.6 - 3.8 | triplet (t) | ~6.5 |
| H-2 (-CH₂CO-) | 2.9 - 3.1 | triplet (t) | ~6.5 |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.
The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (C-1' and C-4'). The carbon attached to the bromine (C-4') will be shifted upfield relative to the other quaternary carbon (C-1') due to the heavy atom effect. The aliphatic carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on predicted values and analysis of similar compounds, as direct experimental data is not publicly available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |
| C-1 (C=O) | 168 - 172 | sp² |
| C-1' | ~137 | sp² |
| C-3', C-5' | ~132 | sp² |
| C-2', C-6' | ~122 | sp² |
| C-4' (C-Br) | ~117 | sp² |
| C-2 (-CH₂CO-) | 40 - 45 | sp³ |
| C-3 (-CH₂Br) | 28 - 33 | sp³ |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals for the H-2 and H-3 methylene groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations would include the N-H proton to the carbonyl carbon (C-1) and the aromatic carbon C-1'. Additionally, the H-2 protons would show a correlation to the carbonyl carbon (C-1).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which is crucial for determining conformation. For instance, NOESY could reveal through-space interactions between the amide N-H proton and the ortho-protons (H-2', H-6') of the phenyl ring.
The amide bond (CO-NH) in this compound has a partial double bond character, which restricts rotation around the C-N bond. At room temperature, this rotation may be fast enough on the NMR timescale to show a single set of signals for the aromatic protons. However, at lower temperatures, this rotation could slow down, potentially leading to the observation of distinct signals for the H-2' and H-6' protons, as well as for the H-3' and H-5' protons, due to their different spatial relationships with the carbonyl group. Variable temperature (VT) NMR studies would be invaluable for investigating this dynamic process and providing insight into the rotational energy barrier of the amide bond. No such studies have been found in the public literature for this specific compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
Amide Group: The amide group gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a very strong absorption typically found between 1650 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, is usually observed near 1550 cm⁻¹.
Phenyl Group: The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region.
Bromoalkane Moiety: The C-Br stretching vibration is expected in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound Note: This table is based on characteristic group frequencies, as a specific experimental spectrum is not publicly available.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Amide (N-H) | 3350 - 3250 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2960 - 2850 | Medium |
| C=O Stretch (Amide I) | Amide (C=O) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | Amide (N-H) | 1570 - 1530 | Strong |
| C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Strong |
| C-Br Stretch | Alkyl Bromide | 600 - 500 | Medium-Strong |
Analysis of Hydrogen Bonding Interactions through IR Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for investigating the functional groups and hydrogen bonding interactions within this compound. The key vibrational bands are the N-H stretching and the amide I (C=O stretching) bands.
In a solid or concentrated state, amides exhibit intermolecular hydrogen bonding of the type N-H···O=C. This interaction significantly influences the position and shape of the corresponding IR absorption bands. For secondary amides like this compound, the N-H stretching vibration is expected to appear as a broad band in the region of 3300-3100 cm⁻¹. The broadening is a direct consequence of the hydrogen bonding interfering with the N-H stretching vibrations. docbrown.info
The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), this band would typically appear around 1680-1700 cm⁻¹. However, due to the presence of strong intermolecular hydrogen bonds in the solid state, this band is expected to shift to a lower wavenumber, typically in the range of 1650-1630 cm⁻¹. This shift occurs because hydrogen bonding weakens the C=O double bond, lowering the energy and frequency of its vibration. docbrown.info The analysis of these characteristic shifts provides definitive evidence for the presence and nature of hydrogen bonding within the molecular structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Influence of Hydrogen Bonding |
| N-H | Stretching | 3300-3100 | Broadening and shift to lower frequency |
| C=O (Amide I) | Stretching | 1650-1630 | Shift to lower frequency |
| N-H (Amide II) | Bending | 1550-1510 | Coupled with C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₉H₉Br₂NO. chemspider.com
HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The technique provides the monoisotopic mass, which is the mass of the ion containing the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The calculated monoisotopic mass for [C₉H₉⁷⁹Br₂NO]⁺ is 304.905088 Da. chemspider.com Experimental determination of a mass value extremely close to this theoretical value by HRMS would unequivocally confirm the elemental composition of the compound. The presence of two bromine atoms also imparts a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, further aiding in its identification. nih.gov
| Parameter | Value | Source |
| Molecular Formula | C₉H₉Br₂NO | chemspider.com |
| Average Mass | 306.985 Da | chemspider.com |
| Monoisotopic Mass | 304.905088 Da | chemspider.com |
Fragmentation Pathway Analysis and Structural Confirmation
The analysis of fragmentation patterns in mass spectrometry provides a molecular fingerprint that helps to elucidate the structure of a compound. For N-aryl amides like this compound, a common and dominant fragmentation pathway involves the cleavage of the amide (N-CO) bond. rsc.orgunl.pt
Upon ionization, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ is formed. Under collision-induced dissociation (CID), this ion undergoes fragmentation. The most probable cleavage occurs at the amide bond, leading to the formation of two primary fragment ions:
An Acylium Ion : Formed by the loss of the 4-bromoaniline (B143363) moiety.
A Protonated Aniline Fragment : Formed by the loss of the 3-bromopropanoyl group as a neutral ketene.
The presence of bromine atoms in both parts of the molecule results in characteristic isotopic doublets for the fragments containing them.
A plausible fragmentation pathway is outlined below:
α-cleavage (Amide Bond Cleavage) : The [M+H]⁺ ion (m/z 306/308/310) readily cleaves the C-N bond. nih.gov This leads to two potential charge-carrying fragments:
The 3-bromopropanoyl acylium ion ([C₃H₄BrO]⁺) with an expected m/z of 135/137. This ion can further lose carbon monoxide (CO) to yield a fragment at m/z 107/109. rsc.org
The protonated 4-bromoaniline ([C₆H₇BrN]⁺) with an expected m/z of 172/174.
The fragmentation pattern provides clear evidence for the connectivity of the molecule, confirming the presence of the 3-bromopropanoyl group attached to the nitrogen of the 4-bromoaniline ring.
| Fragment Ion (Structure) | Proposed Formula | Expected m/z (⁷⁹Br/⁸¹Br) | Fragmentation Origin |
| Protonated Molecule | [C₉H₁₀Br₂NO]⁺ | 306/308/310 | [M+H]⁺ |
| Protonated 4-bromoaniline | [C₆H₇BrN]⁺ | 172/174 | α-cleavage |
| 3-bromopropanoyl acylium ion | [C₃H₄BrO]⁺ | 135/137 | α-cleavage |
| Fragment from acylium ion | [C₂H₄Br]⁺ | 107/109 | Loss of CO from acylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its chromophoric moieties. The primary chromophores in this molecule are the 4-bromophenyl group and the amide functional group. nih.gov
The 4-bromophenyl ring is expected to exhibit strong absorptions corresponding to π → π* transitions. For substituted benzene rings, two main bands are typically observed:
E2-band : A strong absorption band, usually found between 200-230 nm.
B-band : A weaker, fine-structured band occurring at longer wavelengths, typically around 250-280 nm. The presence of the bromine atom and the amide substituent can cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.
The amide group itself possesses a chromophoric carbonyl function. It can undergo a weak n → π* transition, which is formally allowed but often has low intensity and may be obscured by the much stronger π → π* transitions of the aromatic ring. nih.gov This transition is typically observed at longer wavelengths, often above 220 nm. The electronic properties are influenced by the attachment of the amide to the aromatic ring, which can affect the energy levels of the molecular orbitals. nih.gov
| Chromophore | Electronic Transition | Expected λmax Region (nm) | Relative Intensity |
| 4-Bromophenyl | π → π* (E2-band) | ~210-230 | High |
| 4-Bromophenyl | π → π* (B-band) | ~260-280 | Medium to Low |
| Amide (C=O) | n → π* | >220 | Low (often a shoulder) |
Solvatochromic Effects on Electronic Spectra
Solvatochromism describes the shift in the position of UV-Vis absorption bands as a function of solvent polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the chromophore.
For this compound, the different types of electronic transitions would be affected differently by solvent polarity:
π → π Transitions*: These transitions generally involve an excited state that is more polar than the ground state. Consequently, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a small bathochromic (red) shift (a shift to longer wavelengths).
n → π Transitions: In this type of transition, a non-bonding electron is promoted to an antibonding π orbital. The ground state is stabilized by polar, protic solvents through hydrogen bonding with the lone pair of electrons on the carbonyl oxygen. The excited state is less capable of this stabilization. Therefore, increasing solvent polarity, especially with protic solvents like ethanol (B145695) or methanol, will lead to a significant hypsochromic (blue) shift (a shift to shorter wavelengths) for the n → π* transition.
Observing these shifts upon changing solvents can help in the definitive assignment of the electronic transitions. For instance, comparing the spectrum in a non-polar solvent like hexane (B92381) to a polar solvent like ethanol would reveal these characteristic shifts.
| Transition | Effect of Increasing Solvent Polarity | Reason |
| π → π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |
| n → π | Hypsochromic Shift (Blue Shift) | Stronger stabilization of the ground state via H-bonding. |
Solid State Structure and Intermolecular Interactions
X-ray Crystallography of 3-Bromo-N-(4-bromophenyl)propanamide
At present, a specific crystallographic study for this compound is not available in the searched academic literature and crystallographic databases. The following subsections are therefore based on the analysis of closely related structures, which allows for a scientifically informed projection of the expected structural characteristics. The primary analog for this analysis is N-(4-bromophenyl)acetamide, a structurally similar compound for which crystallographic data has been published.
While the precise unit cell parameters and space group for this compound are not documented, a new polymorph of the related compound, N-(4-bromophenyl)acetamide, was reported to crystallize in the monoclinic P21/c space group. The unit cell parameters for this analog were determined as a = 6.7250(7) Å, b = 9.3876(11) Å, c = 14.4434(14) Å, and β = 117.750(4)°. It is plausible that this compound would crystallize in a similar space group with comparable, though not identical, unit cell dimensions due to the additional bromo-propyl group.
Table 1: Crystallographic Data for the Analog N-(4-bromophenyl)acetamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.7250(7) |
| b (Å) | 9.3876(11) |
| c (Å) | 14.4434(14) |
| β (°) | 117.750(4) |
| V (ų) | 806.96(15) |
The arrangement of molecules within the crystal lattice, or crystal packing, is dictated by a combination of steric effects and intermolecular interactions. In the case of this compound, the molecules would likely arrange in a manner that maximizes stabilizing interactions while minimizing steric hindrance. The supramolecular architecture would be built upon a network of these interactions, leading to a specific three-dimensional array.
Non-Covalent Interactions within the Crystal Lattice
Non-covalent interactions are the primary driving forces behind the formation of the supramolecular architecture in the crystalline state.
The presence of two bromine atoms in this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. In this molecule, a bromine atom could potentially interact with the carbonyl oxygen of a neighboring molecule (Br...O) or with the bromine atom of another molecule (Br...Br). These interactions, if present, would play a significant role in directing the crystal packing and influencing the supramolecular architecture, potentially leading to two- or three-dimensional networks.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Aromatic π-π Stacking Interactions
In the solid state, aromatic rings often engage in π-π stacking interactions, which are attractive non-covalent interactions between the electron clouds of adjacent rings. The geometry of these interactions can vary, including face-to-face and offset or slipped-stacking arrangements. The presence and nature of substituents on the aromatic rings, such as the bromine atom in the 4-position of the phenyl ring, would modulate the electron density of the π-system and influence the stacking geometry and strength. Without crystallographic data, the specific distances and angles of any potential π-π stacking in this compound cannot be determined.
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts, such as H...H, C...H, and Br...H contacts.
A hypothetical Hirshfeld surface analysis for this compound would be expected to reveal the relative contributions of various interactions to the crystal packing. For instance, studies on other brominated organic molecules have shown significant contributions from H...H, C...H/H...C, and Br...H/H...Br contacts. The shape-index and fingerprint plots derived from the Hirshfeld surface would provide detailed insights into the nature of these contacts, including the potential for π-π stacking.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties by calculating the electron density.
A DFT study would typically begin by performing geometry optimization to determine the most stable three-dimensional structure of 3-Bromo-N-(4-bromophenyl)propanamide. This process involves finding the minimum energy conformation on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.
Furthermore, an analysis of the conformational energy landscape would identify different stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. Without specific studies, a data table of these parameters cannot be created.
Following geometry optimization, harmonic vibrational frequency calculations are typically performed. These theoretical frequencies correspond to the fundamental modes of molecular vibration. The results are used to:
Confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
Predict the infrared (IR) and Raman spectra of the molecule.
A comparison between the calculated harmonic frequencies and experimentally obtained FT-IR and FT-Raman spectra is essential for validating the computational model. Theoretical frequencies are often scaled by an empirical factor to improve their agreement with experimental values, accounting for anharmonicity and other method-specific deviations. A detailed table comparing experimental and theoretical vibrational modes is a standard component of such analyses but is not available for this compound.
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of molecular reactivity and bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron.
A small HOMO-LUMO gap indicates that the molecule is more reactive and polarizable.
Analysis of the spatial distribution of these orbitals reveals likely regions of electron donation and acceptance, providing insight into intramolecular charge transfer characteristics. A data table presenting the energies of HOMO, LUMO, and the energy gap would be generated in a specific study.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack (nucleophilic sites). These are often located near electronegative atoms like oxygen.
Blue regions indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack (electrophilic sites).
Green regions represent areas of neutral potential.
The MEP map provides a powerful visual guide to the reactive behavior and intermolecular interactions of the molecule.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. This method is used to analyze intramolecular interactions and charge delocalization effects.
A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing interactions, such as hyperconjugation, which occur when charge is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions quantifies their importance. For this compound, this would involve analyzing interactions between lone pairs on oxygen and bromine atoms with antibonding orbitals in the molecular framework. A data table summarizing the most significant donor-acceptor interactions and their stabilization energies would be a primary result of this analysis.
Reactivity and Derivatization Chemistry of 3 Bromo N 4 Bromophenyl Propanamide
Reactions at the Aliphatic Bromine Moiety
The bromine atom attached to the propyl chain is a primary alkyl halide, making it susceptible to reactions typical of this functional group, primarily nucleophilic substitution and elimination.
The electron-withdrawing nature of the adjacent carbonyl group activates the aliphatic carbon-bromine bond towards nucleophilic attack. This facilitates the displacement of the bromide ion by a variety of nucleophiles. Such reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom bonds. libretexts.org
Amination: Reaction with primary or secondary amines leads to the formation of the corresponding amino-substituted amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The resulting compounds are valuable intermediates in the synthesis of various biologically active molecules.
Etherification: Treatment with alkoxides or phenoxides results in the formation of ethers. The Williamson ether synthesis is a classic example of this type of transformation, providing access to a wide range of alkoxy-substituted derivatives.
Thiolation: Reaction with thiols or their corresponding thiolates yields thioethers. These sulfur-containing compounds are of interest in medicinal chemistry and materials science.
The general scheme for these nucleophilic substitution reactions can be represented as follows:
Br-CH2-CH2-CO-NH-Ar-Br + Nu- → Nu-CH2-CH2-CO-NH-Ar-Br + Br-
Where Nu- represents a generic nucleophile.
In the presence of a strong, non-nucleophilic base, 3-Bromo-N-(4-bromophenyl)propanamide can undergo an E2 elimination reaction to form N-(4-bromophenyl)propenamide. pearson.com This reaction involves the abstraction of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon) and the simultaneous departure of the bromide ion from the β-carbon. The resulting α,β-unsaturated amide is a valuable Michael acceptor, susceptible to conjugate addition by various nucleophiles.
Reactions at the Aromatic Bromine Moiety
The bromine atom attached to the phenyl ring is significantly less reactive towards simple nucleophilic substitution than its aliphatic counterpart. However, it readily participates in a variety of powerful transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The aromatic bromine of this compound serves as an excellent handle for these transformations. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ysu.amuwindsor.ca This method is widely used to form new carbon-carbon bonds, allowing for the introduction of a vast array of alkyl, alkenyl, and aryl substituents at the 4-position of the phenyl ring.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted amides are versatile intermediates for further synthetic manipulations.
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds. It involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This allows for the direct introduction of a wide range of amino groups, including anilines and alkylamines.
The amide functionality can act as a directing group in ortho-metalation reactions. Treatment with a strong base, such as an organolithium reagent, can lead to the selective deprotonation of the aromatic ring at the position ortho to the amide group. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position. This strategy provides a powerful means of functionalizing the aromatic ring with high regioselectivity.
Reactivity of the Amide Linkage
The amide bond itself is a robust functional group, generally resistant to hydrolysis under neutral conditions. However, it can be cleaved under acidic or basic conditions, typically requiring elevated temperatures.
Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond will yield 3-bromopropanoic acid and 4-bromoaniline (B143363). This reaction can be useful for deprotection or for accessing the constituent carboxylic acid and amine components.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the amide into the corresponding secondary amine, N-(4-bromophenyl)-3-bromopropan-1-amine.
The differential reactivity of the various functional groups within this compound makes it a highly valuable and versatile building block in organic synthesis, enabling the creation of a broad spectrum of complex molecular architectures.
Hydrolysis Kinetics and Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (4-bromoaniline) yields the corresponding carboxylic acid (3-bromopropanoic acid).
In a basic medium, the hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion (or its protonated form, 4-bromoaniline, after proton exchange with the solvent), to generate the carboxylate salt of 3-bromopropanoic acid. researchgate.net Studies on the alkaline hydrolysis of various amides have shown that the reaction rate can be influenced by the solvent system, with non-aqueous conditions sometimes offering milder and more rapid conversions. researchgate.net The presence of the electron-withdrawing bromine atom on the N-phenyl ring is expected to influence the rate of hydrolysis compared to unsubstituted N-phenylpropanamide.
N-Alkylation and N-Acylation Reactions
The amide nitrogen in this compound is generally a poor nucleophile. echemi.com However, it can be deprotonated using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding amidate anion. stackexchange.comechemi.com This anion is a significantly better nucleophile and can readily undergo N-alkylation with alkyl halides. stackexchange.comechemi.comrsc.orgresearchgate.net The choice of base and solvent is crucial for the success of these reactions, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed. stackexchange.comechemi.com Catalytic methods for N-alkylation of amides using alkyl halides in the presence of metal catalysts (e.g., copper, iridium, or palladium) or under phase-transfer conditions have also been developed, offering milder reaction conditions. stackexchange.comnih.gov
N-acylation of this compound to form an imide can be achieved by reaction with an acylating agent, such as an acid chloride or anhydride. semanticscholar.orgbath.ac.uk The reaction often requires the presence of a base to facilitate the process. semanticscholar.org For amides that are sensitive to strong bases or acids, methods utilizing internal nucleophilic catalysis, for instance by incorporating a pyridine (B92270) ring in the substrate, have been developed to achieve acylation under milder conditions. semanticscholar.org Another approach involves the use of reagents like MgBr₂·OEt₂ to activate both the amide and the acid anhydride, enabling N-acylation for substrates that might otherwise undergo O-acylation. scribd.com
Synthesis of Analogues and Homologs Based on this compound Scaffold
The bifunctional nature of this compound, with reactive sites at both the propanamide chain and the N-phenyl ring, makes it a valuable starting material for the synthesis of a diverse library of analogues and homologs.
Systematic Variation of the Propanamide Chain Substituents
The bromine atom on the propanamide chain serves as a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position. For instance, reaction with various nucleophiles such as amines, thiols, or alkoxides can lead to the corresponding 3-amino, 3-thio, or 3-alkoxy derivatives.
While specific examples starting from this compound are not detailed in the surveyed literature, the general reactivity of 3-bromopropanamides supports these transformations. organic-chemistry.org For example, N-substituted-3-bromopropanamides are used as electrophilic intermediates to alkylate heterocyclic structures in the synthesis of potential drug candidates. organic-chemistry.org
Diversification of the N-Phenyl Ring Substituents
The bromo-substituent on the N-phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for extensive diversification of the N-phenyl moiety.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and a wide range of organoboron compounds (boronic acids or esters). libretexts.orgresearchgate.netrsc.orgnih.gov By reacting this compound with different aryl, heteroaryl, or alkyl boronic acids in the presence of a palladium catalyst and a base, a variety of biaryl and alkyl-aryl analogues can be synthesized. For example, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the feasibility of such transformations on similar scaffolds. rsc.org
Heck Coupling: The Heck reaction allows for the coupling of the aryl bromide with alkenes to introduce vinyl substituents. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.netarkat-usa.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The use of N-heterocyclic carbene (NHC) palladium complexes and aqueous reaction media has been shown to facilitate the Heck coupling of aryl bromides under mild conditions. nih.gov
Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to arylalkyne derivatives. libretexts.orgorganic-chemistry.orgwikipedia.orgpitt.eduresearchgate.net This methodology allows for the introduction of an alkynyl moiety at the 4-position of the N-phenyl ring, further expanding the structural diversity of the accessible analogues. Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.orgpitt.edu
The following table summarizes the potential derivatization reactions of this compound:
| Reaction Type | Reagents and Conditions | Product Type | Relevant Citations |
| Hydrolysis (Acidic) | H₃O⁺, heat | 3-Bromopropanoic acid + 4-Bromoaniline | libretexts.orgstackexchange.com |
| Hydrolysis (Basic) | OH⁻, heat | 3-Bromopropanoate + 4-Bromoaniline | researchgate.net |
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-3-bromo-N-(4-bromophenyl)propanamide | stackexchange.comechemi.comrsc.orgresearchgate.net |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), base | N-acyl-3-bromo-N-(4-bromophenyl)propanamide (Imide) | semanticscholar.orgbath.ac.ukscribd.com |
| Propanamide Chain Substitution | Nucleophile (Nu⁻) | 3-Nu-N-(4-bromophenyl)propanamide | organic-chemistry.org |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | N-(4-R-phenyl)-3-bromopropanamide | libretexts.orgresearchgate.netrsc.orgnih.gov |
| Heck Coupling | Alkene, Pd catalyst, base | N-(4-vinyl-phenyl)-3-bromopropanamide | beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.netarkat-usa.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | N-(4-alkynyl-phenyl)-3-bromopropanamide | libretexts.orgorganic-chemistry.orgwikipedia.orgpitt.eduresearchgate.net |
Structure Activity / Structure Property Relationship Studies Sar/spr
Impact of Halogen Substituents on Molecular Conformation and Reactivity
The conformational landscape of 3-Bromo-N-(4-bromophenyl)propanamide is significantly influenced by the presence of its two bromine substituents. While crystal structure data for the target compound is not publicly available, analysis of the closely related N-(4-Bromophenyl)propionamide provides valuable insights. In N-(4-Bromophenyl)propionamide, the molecule adopts a largely planar conformation, which is a common feature in N-aryl amides due to the delocalization of the nitrogen lone pair into the aromatic ring.
The bromine atom on the propyl chain introduces steric bulk, which can influence the rotational barrier around the C-C single bonds of the aliphatic portion. This can lead to preferred staggered conformations to minimize steric hindrance. The bromine atom's size and electronegativity also create a dipole moment within the propanamide moiety, affecting its interaction with its microenvironment.
The reactivity of the compound is also shaped by its halogen substituents. The bromine atom on the aliphatic chain is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. Conversely, the bromine atom attached to the phenyl ring deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect, while directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect.
Electronic Effects of Bromine Atoms on the Amide Group and Aromatic Ring
The electronic properties of this compound are a complex interplay of inductive and resonance effects from the bromine atoms. The bromine on the phenyl ring, being in the para position, exerts a strong -I (negative inductive) effect and a weaker +R (positive resonance) effect. The -I effect withdraws electron density from the aromatic ring, making the amide nitrogen slightly less basic. The +R effect, involving the lone pairs of the bromine atom, donates electron density to the ring, partially counteracting the inductive withdrawal.
The bromine on the propanamide side chain primarily exerts a strong -I effect, withdrawing electron density from the adjacent methylene (B1212753) and carbonyl carbons. This increases the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to hydrolysis compared to an unsubstituted propanamide.
Table 1: Predicted Electronic Effects of Substituents
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |
| -Br | 4- (para) | Strong | Weak | Deactivating, ortho-para directing |
| -Br | 3- (aliphatic) | Strong | N/A | Increases electrophilicity of carbonyl carbon |
Correlation between Structural Features and Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the bromine atom and the amide group. The methylene protons of the propanamide chain would exhibit characteristic triplet or multiplet splitting patterns due to coupling with each other and the adjacent bromine and amide groups. The N-H proton of the amide would appear as a singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring would show distinct signals, with the carbon atom bonded to the bromine (C-Br) appearing at a relatively downfield-shifted position compared to unsubstituted benzene, but upfield from the carbon attached to the nitrogen. The carbonyl carbon would have a characteristic chemical shift in the range of 160-175 ppm. The aliphatic carbons would also have distinct signals, with the carbon bearing the bromine atom being significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration around 3300 cm⁻¹, the C=O stretching vibration (Amide I band) around 1660 cm⁻¹, and the N-H bending vibration (Amide II band) around 1550 cm⁻¹. The presence of the C-Br bonds would give rise to stretching vibrations in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak would be expected, and due to the presence of two bromine atoms, it would exhibit a characteristic isotopic pattern with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group.
Computational SAR/SPR for Ligand-Target Interactions
In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the structure-activity and structure-property relationships of this compound. These in silico approaches can elucidate the mechanisms by which this compound might interact with biological targets.
Binding Mechanisms: Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a target protein. These simulations can reveal key interactions, such as:
Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen acting as an acceptor. These interactions are crucial for anchoring the ligand within a binding pocket.
Halogen Bonding: The bromine atoms, particularly the one on the aromatic ring, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen, on the protein. The strength and directionality of halogen bonds can significantly contribute to binding affinity and selectivity. ump.edu.plsciprofiles.com
Hydrophobic Interactions: The phenyl ring and the aliphatic chain can engage in hydrophobic interactions with nonpolar residues in the binding site, further stabilizing the ligand-protein complex.
By systematically modifying the structure of this compound in silico (e.g., changing the position or type of halogen), computational SAR studies can predict how these changes affect the binding affinity and interaction patterns. This information is invaluable for the rational design of more potent and selective molecules. Molecular dynamics simulations can further refine these models by accounting for the flexibility of both the ligand and the target protein, providing a more dynamic and realistic picture of the binding event. jst.go.jpacs.org
Table 2: Potential Intermolecular Interactions for Computational Modeling
| Functional Group | Potential Interaction Type | Interacting Partner on a Protein |
| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu, Ser, Thr |
| Amide C=O | Hydrogen Bond Acceptor | Amide N-H, Arg, Lys, His, Ser, Thr |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |
| Bromine Atom | Halogen Bonding, Hydrophobic | Carbonyl oxygen, Ser, Thr, Asn, Gln |
| Aliphatic Chain | Hydrophobic | Ala, Val, Leu, Ile, Pro |
Emerging Applications in Chemical Synthesis and Materials Science
Role as a Key Building Block for Complex Organic Molecules
3-Bromo-N-(4-bromophenyl)propanamide is a bifunctional organic compound that holds significant potential as a versatile building block in the synthesis of more complex molecular architectures. Its structure is characterized by two key reactive sites: a reactive alkyl bromide and a bromo-substituted aromatic ring, in addition to the amide linkage. These features allow for a variety of chemical transformations, making it an attractive starting material for the construction of diverse organic molecules, including heterocyclic compounds and other substituted amides.
The presence of the 3-bromopropanamide (B1267534) moiety allows for nucleophilic substitution reactions at the carbon atom bearing the bromine. This functionality can be exploited to introduce a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, this reactive site is amenable to reactions with amines, thiols, and azides, which can serve as precursors for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems.
Furthermore, the bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful synthetic tools enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups. This dual reactivity makes this compound a valuable intermediate for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
The strategic combination of these reactive sites in a single molecule allows for sequential or one-pot multi-component reactions, providing a streamlined pathway to complex molecular scaffolds. For example, the alkyl bromide could first be displaced by a nucleophile, followed by a cross-coupling reaction on the aryl bromide, or vice-versa. This modular approach offers chemists the flexibility to design and synthesize a library of compounds with diverse functionalities and substitution patterns.
Interactive Table: Potential Synthetic Transformations
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
| 3-Bromopropyl group | Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH), Azide (N3-) | Amino-, Thioether-, Azido- propanamide derivatives |
| 4-Bromophenyl group | Suzuki Coupling | Arylboronic acids (Ar-B(OH)2) | Biaryl-substituted propanamides |
| 4-Bromophenyl group | Heck Coupling | Alkenes (R-CH=CH2) | Alkenyl-substituted propanamides |
| 4-Bromophenyl group | Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl-substituted propanamides |
Precursor for the Development of Advanced Polymeric Materials
The bifunctional nature of this compound also positions it as a promising monomer for the synthesis of advanced polymeric materials. The presence of two reactive bromine atoms allows for its participation in various polymerization reactions, potentially leading to the formation of novel polyamides with tailored properties.
One potential route to polymerization involves the transformation of the bromine atoms into other functional groups suitable for step-growth polymerization. For example, the aryl bromide could be converted to an amine or a carboxylic acid via established synthetic methodologies. The resulting aminocarboxylic acid or diaminobromide monomers could then undergo polycondensation reactions to form polyamides. The presence of the remaining bromo- or other functionalized propanamide side chain would introduce specific functionalities along the polymer backbone, influencing properties such as solubility, thermal stability, and mechanical strength.
Alternatively, the compound could be utilized in polycondensation reactions where the amide linkage is formed during the polymerization process. For instance, after conversion of the bromo groups to reactive functionalities like amines or carboxylic acids, the resulting monomers could be reacted with appropriate comonomers to yield high-performance aromatic polyamides. The pendant propanamide group could also serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.
The incorporation of bromine atoms into the polymer structure can also impart flame-retardant properties, a desirable characteristic for many advanced materials used in electronics, aerospace, and construction industries.
Investigation in Organic Optoelectronic Materials (e.g., due to NLO properties)
While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively reported, its molecular structure contains key features that suggest potential for investigation in the field of organic optoelectronic materials. Organic molecules with donor-π-acceptor (D-π-A) motifs are known to exhibit significant second- and third-order NLO responses.
The core structure of this compound, consisting of a phenyl ring (the π-system) substituted with an electron-withdrawing bromine atom and an amide group, provides a basis for such investigations. The amide group can act as a weak electron donor, and the bromine as a weak electron acceptor. Although this intrinsic donor-acceptor character might be modest, the molecule serves as an excellent scaffold for synthetic modifications to enhance its NLO properties.
For instance, the bromine atom on the phenyl ring can be replaced with stronger electron-donating or electron-withdrawing groups via cross-coupling reactions. Similarly, the terminal bromine on the propanamide chain can be functionalized to introduce various chromophores. This synthetic versatility allows for the systematic tuning of the molecule's electronic structure to optimize its hyperpolarizability.
The investigation of such tailored molecules could lead to the development of new materials for applications in optical data storage, optical switching, and frequency conversion. The NLO properties are highly dependent on the molecular structure, crystal packing, and the presence of intramolecular and intermolecular charge transfer interactions. Therefore, detailed studies involving synthesis, crystal growth, and characterization of NLO properties would be necessary to fully explore the potential of this compound derivatives in this field. Research on structurally related molecules with push-pull systems has demonstrated the potential for significant NLO effects. rsc.org
Applications in Chemo-Sensors and Probes (Mechanism-based)
The development of chemo-sensors for the selective detection of ions and neutral molecules is a rapidly growing area of research. The structure of this compound provides a platform for the design of mechanism-based chemo-sensors. The underlying principle of such sensors often involves a specific chemical reaction between the sensor molecule and the analyte, which results in a detectable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor).
The reactive 3-bromopropanamide moiety can be utilized as a recognition and reaction site for specific analytes. For example, it can react with nucleophilic species, and if this reaction leads to the formation of a new chromophore or fluorophore, or modulates an existing one, it can form the basis of a chemo-sensor.
A potential mechanism could involve an intramolecular cyclization reaction triggered by the analyte. For instance, the terminal bromine could be displaced by a nucleophilic group introduced onto the 4-position of the phenyl ring (after removing the bromine at that position). If the binding of a specific analyte to a receptor unit at the 4-position facilitates this cyclization, it would lead to a change in the conjugation of the system and thus a change in its spectroscopic properties.
Furthermore, the amide NH group can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor, providing potential binding sites for anions or other guest molecules. The design of effective chemo-sensors based on this compound would require the strategic incorporation of appropriate signaling units and binding sites to achieve high sensitivity and selectivity for the target analyte.
Future Perspectives and Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 3-Bromo-N-(4-bromophenyl)propanamide can be achieved through the amidation of 3-bromopropanoyl chloride with 4-bromoaniline (B143363). This reaction is a standard method for forming amide bonds. For a more sustainable approach, direct condensation of 3-bromopropanoic acid and 4-bromoaniline using coupling agents that minimize waste and operate under milder conditions is an area of active research. nih.gov Biocatalytic routes, employing enzymes like acyl-ligases, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov
A plausible synthetic route involves the reaction of 4-bromoaniline with 3-bromopropionyl chloride in an inert solvent, often in the presence of a mild base to neutralize the HCl byproduct.
Table 1: Plausible Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|
Future research in this area will likely focus on the development of catalytic methods that avoid the use of stoichiometric activating agents and explore continuous flow processes for safer and more efficient production. researchgate.net
Advanced Spectroscopic and Microscopy Techniques for Supramolecular Assembly Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
|---|---|
| ¹H NMR | δ (ppm): ~8.0-7.5 (d, 2H, Ar-H ortho to NH), ~7.5-7.0 (d, 2H, Ar-H meta to NH), ~7.7 (br s, 1H, NH), ~3.8 (t, 2H, CH₂Br), ~2.9 (t, 2H, CH₂CO) pearson.comdocbrown.info |
| ¹³C NMR | δ (ppm): ~168 (C=O), ~138 (Ar-C-N), ~132 (Ar-C-Br), ~122 (Ar-CH), ~117 (Ar-C-Br), ~40 (CH₂CO), ~28 (CH₂Br) mdpi.com |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1590, 1490 (aromatic C=C stretch), ~680 (C-Br stretch) docbrown.inforesearchgate.net |
Advanced techniques such as solid-state NMR and terahertz spectroscopy could provide deeper insights into the non-covalent interactions and packing polymorphism of this compound. High-resolution microscopy techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be employed to visualize the self-assembled structures on surfaces. universiteitleiden.nl
High-Throughput Screening for New Reactivity Pathways
The reactivity of this compound is primarily centered around the electrophilic carbon attached to the bromine atom. This makes it a prime candidate for nucleophilic substitution reactions. libretexts.orgchemguide.co.uklibretexts.orgyoutube.comyoutube.com High-throughput screening (HTS) could be employed to rapidly explore a wide range of nucleophiles and reaction conditions to discover novel reactivity pathways. orgsyn.org For instance, screening libraries of amines, thiols, and other nucleophiles could lead to the efficient synthesis of diverse molecular scaffolds.
Furthermore, the α-haloamide functionality can act as a latent enolate, and HTS could be used to identify new catalysts for asymmetric reactions, leading to chiral building blocks. acs.org The development of automated synthesis and analysis platforms would be crucial for implementing such screening strategies effectively.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. researchgate.net For a compound like this compound, ML models could be trained on existing data of similar halogenated amides to predict its physicochemical properties, reactivity, and potential applications. For instance, predictive models could estimate its solubility in various solvents, its stability under different conditions, and its propensity to form specific supramolecular assemblies.
Expanding Applications in Interdisciplinary Fields (e.g., bio-conjugation, not clinical) and Specialized Materials Science
The reactive nature of the C-Br bond in this compound makes it a useful tool for bio-conjugation, allowing for the attachment of this molecule to proteins or other biomolecules for research purposes. The bromophenyl group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to create more complex and functionalized molecules. researchgate.net
In materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers with specific properties. The presence of bromine could enhance flame retardancy or be used as a handle for further functionalization of the polymer. mdpi.com Its ability to form ordered supramolecular structures through hydrogen and halogen bonding could be exploited in the design of self-assembling materials and organic electronics. acs.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromopropanoyl chloride |
| 4-bromoaniline |
| 3-bromopropanoic acid |
| N-phenylpropanamide |
| N-(4-bromophenyl)acetamide |
| 3-Bromo-N-(4-iodophenyl)propanamide |
| N-(4-bromophenyl)-3-phenylpropanamide |
| 3-Bromo-N-phenylpropanamide |
| 3-(4-Bromophenyl)propanamide |
| 4-Bromophenylacetic acid |
| N-(4-Bromophenyl)propionamide |
| Acetamide, N-(4-bromophenyl)- |
Q & A
Q. What is the established synthetic route for 3-Bromo-N-(4-bromophenyl)propanamide, and how is reaction completion confirmed?
The compound is synthesized via nucleophilic acyl substitution between 4-bromoaniline and 3-bromopropionyl chloride in the presence of potassium carbonate (K₂CO₃). Key steps include:
- Reacting 4-bromoaniline (1.0 equiv) with 3-bromopropionyl chloride (1.02 equiv) in anhydrous dichloromethane.
- Quenching the reaction with water, followed by extraction, drying, and solvent removal. Reaction efficiency is validated by high yield (98.9%) and purity confirmation via ¹H NMR. For example, aromatic protons appear at δ 7.47–7.39 ppm (CDCl₃), and the absence of unreacted starting materials confirms completion .
Q. Which spectroscopic methods are essential for characterizing this compound, and what diagnostic peaks validate its structure?
- ¹H NMR : Aromatic protons (4-bromophenyl group) appear as a multiplet at δ 7.47–7.39 ppm. The amide NH proton is typically observed as a broad singlet (~δ 6–8 ppm, solvent-dependent).
- ¹³C NMR : Carbonyl (C=O) resonates at ~168 ppm, while brominated carbons appear at ~120–135 ppm.
- IR Spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ confirms the amide C=O stretch. High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]⁺ at m/z 304.932) .
Q. How is the crystalline structure of this compound derivatives determined using X-ray diffraction (XRD)?
Single-crystal XRD involves:
- Growing crystals via slow evaporation (e.g., ethanol solutions).
- Data collection using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are geometrically constrained (C–H = 0.93–0.98 Å) and refined isotropically. Key outputs include unit cell parameters (e.g., triclinic P1 with a = 7.147 Å, b = 12.501 Å) and hydrogen-bonding geometries (e.g., N–H⋯O, O–H⋯N) .
Advanced Research Questions
Q. How can researchers address challenges in refining disordered atoms in the crystal structure of this compound derivatives?
Disordered atoms (e.g., methyl groups) are refined using a split-site model with occupancy ratios (e.g., 0.522:0.478). Strategies include:
- Applying geometric restraints to maintain chemically reasonable bond lengths/angles.
- Using the ISOR and DELU commands in SHELXL to constrain anisotropic displacement parameters.
- Validating refinement with residual electron density maps (Δρ < 0.43 e Å⁻³) and goodness-of-fit (S ≈ 1.06) .
Q. What methodologies are recommended to analyze the hydrogen bonding network and π-π interactions in crystalline derivatives of this compound?
- Hydrogen bonding : Measure donor-acceptor distances (e.g., N–H⋯O: 2.8–3.0 Å) and angles (>120°) using Mercury or Olex2.
- π-π interactions : Calculate centroid-to-centroid distances (e.g., 3.776 Å between pyrimidine and benzene rings) and dihedral angles (e.g., 80.87° between aromatic planes).
- Validate packing stability via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .
Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs targeting enzyme inhibition?
- Analog synthesis : Replace bromine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Bioactivity assays : Test inhibitory potency against enzymes (e.g., alkaline phosphatase) using in vitro kinetic assays (IC₅₀ determination).
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, thiazole-substituted analogs show enhanced inhibition due to improved π-stacking with active-site residues .
Q. What computational approaches are utilized to predict the physicochemical stability of this compound based on crystallographic data?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess thermal stability.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) to predict solubility and melting points .
Q. How can conflicting NMR spectral assignments for this compound in different solvent systems be methodologically resolved?
- Solvent selection : Use deuterated DMSO for observing exchangeable protons (NH) due to slower exchange rates.
- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons in CDCl₃ vs. DMSO-d₆).
- Variable temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by analyzing signal coalescence at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
